2-(2-Chlorophenyl)thiophen-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2 |
InChI Key |
BJUANYQLJXMMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 2 Chlorophenyl Thiophen 3 Amine
Reactions Involving the Thiophene (B33073) Ring System
The reactivity of the thiophene ring in 2-(2-chlorophenyl)thiophen-3-amine is significantly influenced by the activating effect of the amino group and the deactivating, yet ortho-, para-directing, nature of the chloro substituent on the phenyl ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. total-synthesis.com In the case of this compound, the amino group, a powerful activating group, directs incoming electrophiles primarily to the ortho and para positions of the thiophene ring. The electron-donating nature of the amino group increases the nucleophilicity of the thiophene ring, making it more susceptible to attack by electrophiles. total-synthesis.comyoutube.com However, the bulky 2-chlorophenyl group may sterically hinder attack at the adjacent position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. total-synthesis.comyoutube.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) using reagents like Br2 or Cl2, often in the presence of a Lewis acid catalyst. total-synthesis.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. total-synthesis.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. total-synthesis.com It is important to note that the presence of the amine group can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst. libretexts.org
The regioselectivity of these reactions is governed by the combined electronic and steric effects of the substituents. The activating amino group strongly directs incoming electrophiles, while the 2-chlorophenyl group exerts a steric influence. libretexts.org
Nucleophilic Substitution Reactions on the Thiophene Nucleus
While less common than electrophilic substitution for electron-rich aromatics, nucleophilic aromatic substitution (SNAr) can occur on the thiophene ring, particularly if it is activated by strongly electron-withdrawing groups. nih.govuoanbar.edu.iq In the case of this compound, the presence of the electron-donating amino group generally disfavors SNAr. However, if other strongly deactivating groups are present on the thiophene ring, or under specific reaction conditions, nucleophilic substitution might be possible.
The mechanism of SNAr on thiophenes typically involves the formation of a Meisenheimer-like intermediate. nih.gov The rate of these reactions is highly dependent on the nature of the leaving group and the attacking nucleophile.
Ring-Opening and Ring-Closing Transformations
The thiophene ring, while aromatic, can undergo ring-opening reactions under certain conditions, such as in the presence of strong bases or upon metabolic activation. femaflavor.orgnih.goviaea.org For instance, some substituted thiophenes have been shown to undergo oxidative ring opening, leading to the formation of sulfenic acid isomers. femaflavor.org
Conversely, intramolecular cyclization reactions involving substituents on the thiophene ring can lead to the formation of fused heterocyclic systems. For example, a base-catalyzed intramolecular cyclization of a related aminoacetylenic ketone derivative results in the formation of a 1,2-dihydro-3H-pyrrol-3-one. mdpi.com Photocatalytic intramolecular [2+2] cycloadditions have also been utilized to construct semi-saturated polycycles from indole (B1671886) derivatives, a strategy that could potentially be applied to thiophene systems. acs.org
Reactivity at the Amine Functionality
The primary amine group in this compound is a key site of reactivity, readily undergoing reactions with various electrophiles.
Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic, allowing it to react with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amide. acs.org For example, the acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride yields N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. libretexts.org
These reactions are generally efficient and provide a means to introduce a wide variety of functional groups onto the nitrogen atom.
Table 1: Examples of Acylation and Sulfonylation Products
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org |
| Aniline (analogue) | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide |
Alkylation and Arylation Reactions
The amine group can also be functionalized through alkylation and arylation reactions.
Alkylation: The N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions. psu.edu However, methods have been developed using forcing conditions or by employing protecting groups. psu.edu Alternative strategies include reductive amination or reaction with alkyl halides. It's important to note that direct alkylation with alkyl halides can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com A deoxygenative photochemical alkylation of secondary amides has been reported as a streamlined method for synthesizing substituted amines. nih.gov
Arylation: N-arylation can be accomplished through methods like the Buchwald-Hartwig amination or Chan-Lam coupling, which typically involve a metal catalyst (e.g., palladium or copper) to couple the amine with an aryl halide or boronic acid. organic-chemistry.org
These reactions expand the structural diversity of derivatives that can be prepared from this compound.
Table 2: Examples of Alkylation and Arylation Reactions
| Reaction Type | Catalyst/Reagents | General Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide | N-Alkyl-2-(2-chlorophenyl)thiophen-3-amine psu.eduyoutube.com |
| Buchwald-Hartwig Amination | Palladium catalyst, base, aryl halide | N-Aryl-2-(2-chlorophenyl)thiophen-3-amine organic-chemistry.org |
Condensation Reactions Leading to Schiff Bases
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). These reactions are fundamental in synthetic organic chemistry for the construction of new molecular frameworks. arabjchem.orgresearchgate.net
The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by an acid or a base and often requires heating. researchgate.net The resulting Schiff bases derived from thiophene-containing amines are of significant interest due to their potential biological activities and their role as ligands in coordination chemistry. arabjchem.orgacs.orgnih.gov
For instance, the condensation of various aromatic amines with thiophene-based dicarbaldehydes has been shown to produce diimino-bithiophene compounds in good yields. arabjchem.org Similarly, thiophene-derived Schiff base ligands can be synthesized in high yields through the condensation of thiophene-2-carbaldehyde (B41791) with appropriate amines. acs.orgnih.gov While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern of aromatic amines suggests its capability to form Schiff bases under standard condensation conditions. arabjchem.orgresearchgate.netnajah.edu
Table 1: Examples of Condensation Reactions for Schiff Base Formation
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| Aromatic Amines | 3,3′-bithiophene-2,2′-dicarbaldehyde | 2,2′-(N-(aryl)diimino)-3,3′-bithiophene | arabjchem.org |
| N1,N1-diethylethane-1,2-diamine | Thiophene-2-carbaldehyde | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | acs.orgnih.gov |
| 2-(Piperidin-4-yl) ethanamine | 1-(5-chlorothiophen-2-yl) ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | najah.edu |
Palladium-Catalyzed Coupling Reactions at the Amine Nitrogen
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds. nih.govyoutube.com These reactions allow for the arylation or heteroarylation of the primary amine group in this compound. The general process involves the reaction of an aryl or heteroaryl halide with the amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govlumenlearning.com
The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating broad applicability for the amination of aryl and heteroaryl halides. nih.gov These catalyst systems can effectively couple a wide range of primary and secondary amines with various halides, often at low catalyst loadings and with short reaction times. nih.gov The reaction mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-heteroaryl product and regenerate the palladium(0) catalyst. nih.gov
While direct examples with this compound are not explicitly provided, the successful coupling of various anilines and primary alkyl amines with heteroaryl chlorides, including chlorothiophenes, suggests that this transformation is feasible for the title compound. nih.gov
Table 2: Key Components in Palladium-Catalyzed C-N Coupling Reactions
| Component | Function | Examples | Reference |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | lumenlearning.com |
| Ligand | Stabilizes the catalyst and facilitates the reaction | BrettPhos, RuPhos, SPhos | nih.gov |
| Base | Deprotonates the amine and neutralizes the generated acid | K₂CO₃, Cs₂CO₃ | nih.gov |
| Solvent | Provides the reaction medium | t-BuOH, Toluene | nih.govyoutube.com |
Transformations of the Chlorophenyl Moiety
The chlorophenyl group of this compound offers several avenues for further chemical modification.
Halogen Dance Reactions
The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukclockss.org This reaction can be a useful synthetic tool for accessing substituted aromatic compounds that are otherwise difficult to prepare. clockss.org The reaction is typically promoted by a strong base, such as lithium diisopropylamide (LDA) or sodium amide, and involves a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukclockss.org
While the halogen dance is well-documented for various halo-substituted thiophenes and other heterocycles, specific studies on the halogen dance involving the chlorophenyl ring of this compound are not available in the provided search results. whiterose.ac.ukclockss.orgrsc.org However, the general principles suggest that under appropriate basic conditions, the chlorine atom could potentially migrate to a different position on the phenyl ring. The feasibility and outcome of such a reaction would depend on factors like the strength of the base, the reaction temperature, and the presence of other substituents on the aromatic ring. researchgate.netnih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom on the phenyl ring of this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. lumenlearning.comyoutube.com These reactions are cornerstones of modern organic synthesis.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. lumenlearning.com It is a versatile method for the formation of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. lumenlearning.comyoutube.com The reaction requires a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com
The success of these cross-coupling reactions with aryl chlorides often depends on the choice of the palladium catalyst and ligand system. lumenlearning.com While aryl bromides and iodides are generally more reactive, advancements in catalyst technology have enabled the efficient use of aryl chlorides as coupling partners. nih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst Components | Reference |
| Suzuki Coupling | Organoboron compound | C(sp²)-C(sp²) | Pd catalyst, Base | lumenlearning.com |
| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base | lumenlearning.comyoutube.com |
| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst | youtube.com |
Nucleophilic Aromatic Substitution on the Chlorophenyl Ring
Nucleophilic aromatic substitution (SNA) offers a pathway to replace the chlorine atom on the phenyl ring with a nucleophile. youtube.comlibretexts.org Unlike SN1 and SN2 reactions, SNA on aryl halides typically proceeds through a two-step addition-elimination mechanism. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org
In the case of this compound, the thiophene ring itself can influence the electron density of the chlorophenyl ring. However, without strong electron-withdrawing groups on the chlorophenyl ring, nucleophilic aromatic substitution is generally challenging and may require harsh reaction conditions such as high temperatures. youtube.comlibretexts.org The reactivity of the chlorophenyl ring towards nucleophiles can be enhanced by the presence of activating groups. libretexts.orgnih.gov For thiophene derivatives, SNA reactions are a known method for their modification, where the reaction proceeds via an addition/elimination pathway. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for investigating the intricacies of 2-(2-chlorophenyl)thiophen-3-amine at the molecular level.
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. For molecules with rotatable bonds, such as the one connecting the phenyl and thiophene (B33073) rings in this compound, a conformational analysis is performed. This involves calculating the energy of the molecule at various dihedral angles to identify the most stable conformers.
In a study on the related molecule 3-(2-chlorophenyl)thiophene, conformational analysis was performed by systematically changing the dihedral angle between the phenyl and thiophene rings. researchgate.net The energy of each conformation was calculated to identify the most stable structures. For each step of the rotation, the rest of the molecule's geometry was fully optimized. researchgate.net This process reveals that the molecule does not exist in a single, rigid structure but rather as a distribution of conformers with varying energies. The most stable conformers, often referred to as ground states, are typically non-planar, with specific torsional angles that minimize steric hindrance and electronic repulsion. For instance, calculations on 3-(2-chlorophenyl)thiophene at the B3LYP/6-31++G** level of theory indicated that the syn-guache and anti-guache forms, with torsional angles of 53.9° and 134.9° respectively, are the most stable. researchgate.net
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability.
A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's electronic transitions and reactivity. For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was found to be indicative of high chemical reactivity and polarizability. nih.gov The HOMO-LUMO energy gap for 3-(2-chlorophenyl)thiophene was also calculated as a function of the torsional angle between the rings, demonstrating the influence of conformation on electronic properties. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| ΔEHOMO-LUMO | -0.08657 |
The data in this table is based on a related molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and is presented for illustrative purposes. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas.
These maps are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. For instance, regions with negative potential are likely to be attacked by electrophiles, while areas of positive potential are prone to nucleophilic attack. nih.govresearchgate.net In molecules containing heteroatoms like nitrogen and sulfur, these atoms often represent sites of high electron density. nih.gov The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals.
Fukui functions and other local reactivity descriptors derived from DFT provide a quantitative measure of the reactivity of different atomic sites within a molecule. These descriptors help to pinpoint which atoms are most likely to participate in electrophilic, nucleophilic, or radical attacks.
By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, Fukui functions can identify the most reactive centers. This information is complementary to the qualitative predictions from MEP maps, offering a more rigorous, quantitative basis for understanding the molecule's reactivity.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. mpg.dewikipedia.org It is particularly useful for predicting the electronic absorption spectra, which correspond to the transitions of electrons from lower to higher energy levels upon absorption of light. wikipedia.org
TD-DFT calculations can determine the excitation energies and oscillator strengths of these transitions, providing theoretical UV-Visible spectra that can be compared with experimental data. researchgate.net This allows for a detailed understanding of the electronic transitions involved, such as π→π* or n→π* transitions, and how they are influenced by the molecular structure and environment. The method works by calculating the linear response of the electron density to a time-dependent external potential, such as that of an electromagnetic field. wikipedia.orguci.edu
Prediction of Electronic Absorption Spectra
The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between different energy levels. nih.gov Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these spectra with reasonable accuracy. nih.gov
The prediction process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. These calculations help in assigning the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. For thiophene derivatives, these transitions are crucial in determining their color and photophysical properties.
Table 1: Predicted Electronic Absorption Data for a Representative Thiophene Derivative Note: This table presents illustrative data for a similar thiophene-based compound, as specific values for this compound are not publicly available. The calculations are typically performed using a functional like B3LYP with a 6-311G(d,p) basis set.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 385 | 0.45 | HOMO -> LUMO | π -> π |
| 320 | 0.12 | HOMO-1 -> LUMO | π -> π |
| 280 | 0.08 | HOMO -> LUMO+1 | n -> π* |
Analysis of Excited States and Charge Transfer Transitions
Upon absorption of light, a molecule is promoted to an excited state. The nature of this excited state is critical to its subsequent photophysical or photochemical processes. For molecules with electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) is a common phenomenon in the excited state. mdpi.com In this compound, the amine group can act as an electron donor and the chlorophenyl and thiophene rings can act as acceptor moieties.
Computational analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides significant insight into charge transfer characteristics. nih.govnih.gov For an ICT transition, the HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. nih.gov This spatial separation of the frontier molecular orbitals upon excitation leads to a significant change in the molecule's dipole moment. nih.gov The analysis of excited states can also reveal the presence of non-emissive "dark" states that can influence the molecule's fluorescence properties. nih.gov
Nonlinear Optical (NLO) Properties Theoretical Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. The compound this compound possesses such a framework, with the amino group as the donor, the thiophene ring as the π-bridge, and the chlorophenyl group as the acceptor.
Theoretical calculations, primarily using DFT, are instrumental in predicting the NLO response of molecules. researchgate.net The key parameters that quantify the NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively. A large value of β is indicative of a strong second-harmonic generation (SHG) response. These calculations can guide the design of new molecules with enhanced NLO properties. nih.gov
Table 2: Predicted Nonlinear Optical Properties for a Representative D-π-A Thiophene Compound Note: This table presents illustrative data. The actual values depend on the specific computational method and basis set used.
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| First Hyperpolarizability | β | 15 x 10-30 esu |
| Second Hyperpolarizability | γ | 40 x 10-36 esu |
Advanced Computational Methods for Complex Interactions
To gain a deeper understanding of the bonding and non-covalent interactions that govern the structure and crystal packing of this compound, more advanced computational techniques are employed.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. researchgate.net This analysis identifies bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs reveal the nature of the interaction.
For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For non-covalent interactions, such as hydrogen bonds or van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. QTAIM can thus be used to identify and quantify intramolecular and intermolecular hydrogen bonds, which can be crucial for the supramolecular assembly of the compound in the solid state. researchgate.net
Table 3: Representative QTAIM Parameters for Interactions in a Thiophene Derivative Note: Illustrative data for typical non-covalent interactions.
| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interaction Type |
|---|---|---|---|
| N-H···Cl | 0.025 | 0.085 | Hydrogen Bond |
| C-H···π | 0.010 | 0.030 | Weak Hydrogen Bond |
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions. researchgate.net It is based on the relationship between the electron density and its gradient. The RDG function is plotted against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density.
This results in a 3D representation of the non-covalent interactions within the molecule, where different types of interactions are color-coded. Typically, strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions as green surfaces, and steric repulsions as red surfaces. This provides a clear and intuitive picture of the stabilizing and destabilizing non-covalent forces within the molecular system. researchgate.net
Thermochemical Calculations
Theoretical thermochemical calculations are performed to determine the thermodynamic stability of a molecule. Using DFT and statistical mechanics, it is possible to compute key thermodynamic parameters such as the enthalpy (H), entropy (S), and Gibbs free energy (G) of formation. These calculations are essential for understanding the molecule's stability, reactivity, and potential for synthesis. The temperature dependence of these properties can also be investigated, providing a comprehensive thermodynamic profile of the compound.
Table 4: Calculated Thermochemical Properties for a Representative Thiophene Derivative at 298.15 K Note: This table presents illustrative data.
| Property | Symbol | Calculated Value |
|---|---|---|
| Enthalpy | H | -250 Hartree |
| Entropy | S | 120 cal/mol·K |
| Gibbs Free Energy | G | -250.05 Hartree |
Compound Names Mentioned
Derivatization and Analog Development Based on 2 2 Chlorophenyl Thiophen 3 Amine Scaffold
Synthesis of Substituted 2-(2-Chlorophenyl)thiophen-3-amine Derivatives
Substitution on the core scaffold is a primary strategy to fine-tune the electronic and steric properties of the molecule. This involves the introduction of various functional groups at different positions on the thiophene (B33073) and phenyl rings.
The electronic nature of substituents can significantly influence a molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. studypug.comethz.ch The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the aromatic rings of the this compound scaffold is a key strategy for analog development.
Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease electron density in the aromatic system. studypug.com This can enhance the electrophilicity of the molecule and potentially stabilize negative charges in intermediates or transition states. studypug.comethz.ch Conversely, electron-donating groups, like alkyl (-R), alkoxy (-OR), and amino (-NH₂), increase electron density. studypug.comreddit.com This enhances the nucleophilicity of the scaffold and can stabilize adjacent positive charges. studypug.comethz.ch
The placement of these groups is guided by the inherent reactivity of the thiophene and phenyl rings. The thiophene ring is generally more electron-rich than benzene (B151609) and is highly susceptible to electrophilic aromatic substitution, often at the 5-position. nih.gov The 2-chlorophenyl ring's substitution pattern is directed by the chloro group (an ortho-, para-director) and the bulky thiophene-amine substituent.
Table 1: Examples of Electron-Withdrawing and Electron-Donating Groups for Substitution
| Group Type | Example Substituent | Chemical Formula | Potential Effect on Scaffold |
| Electron-Withdrawing | Nitro | -NO₂ | Increases electrophilicity |
| Trifluoromethyl | -CF₃ | Decreases pKa, increases lipophilicity | |
| Cyano | -CN | Increases polarity, potential H-bond acceptor | |
| Halogen (F, Br, I) | -F, -Br, -I | Modifies electronic and steric properties | |
| Electron-Donating | Methoxy (B1213986) | -OCH₃ | Increases electron density via resonance |
| Methyl | -CH₃ | Weakly increases electron density via induction | |
| Hydroxyl | -OH | Can act as H-bond donor and acceptor | |
| Amino | -NH₂ | Strongly increases electron density via resonance |
This table presents potential substituents for modifying the this compound scaffold based on general principles of medicinal chemistry.
Research on related structures, such as fluorinated arylcyclopropylamines, has shown that EWGs and EDGs on the aryl ring can significantly impact biological activity. nih.gov For instance, in that series, EDGs increased the potency of enzyme inhibition, while EWGs decreased it, highlighting the importance of tuning electronic properties. nih.gov
The introduction of chirality can lead to compounds with distinct pharmacological profiles, as enantiomers often interact differently with chiral biological macromolecules. The this compound scaffold is achiral, but chiral centers can be introduced through various synthetic strategies.
A common approach is the stereoselective synthesis of analogs where a stereocenter is created, for example, by introducing a chiral substituent on the amine or the aromatic rings. Asymmetric synthesis techniques are employed to produce a single enantiomer or diastereomer preferentially. ethz.ch These methods include:
Use of Chiral Auxiliaries: A temporary chiral group is attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch
Catalytic Enantioselective Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.chnih.gov
Starting with a Chiral Pool: Using enantiomerically pure starting materials, such as chiral amino acids or sugars, to build the desired analog. ethz.ch
For instance, a chiral center could be introduced at a carbon atom within a substituent attached to the primary amine. The synthesis of related chiral compounds, such as (R)- and (S)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate, demonstrates that stereoselectivity in this class of molecules is achievable. nih.govpharmaffiliates.com Such stereoselective syntheses often involve techniques like chemoenzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, or diastereoselective reactions that are controlled to produce a specific stereoisomer. clockss.orgnih.gov
Scaffold Modification Strategies
Beyond simple substitution, altering the core structure of the scaffold itself provides a powerful avenue for developing new analogs with potentially novel properties.
The thiophene ring is a key pharmacophoric element, but its properties can be modulated by altering its structure or replacing it entirely. nih.gov Thiophene is often considered a bioisostere of a phenyl ring, and modifying it can impact metabolic stability, binding interactions, and physicochemical properties. nih.gov
Strategies for altering the thiophene ring include:
Ring Annulation: Fusing another ring to the thiophene core, for example, to create a benzothiophene (B83047) system. This can extend the aromatic system and introduce new points for substitution.
Heteroatom Variation: Replacing the sulfur atom in the thiophene ring with another heteroatom, such as oxygen (furan) or selenium (selenophene), can significantly alter the electronic distribution and hydrogen-bonding capacity of the ring system.
Table 2: Potential Bioisosteric Replacements for the Thiophene Ring
| Original Ring | Bioisosteric Replacement | Rationale for Replacement |
| Thiophene | Furan | Similar size, different electronics and H-bonding capacity |
| Thiophene | Pyrrole | Introduces a hydrogen bond donor |
| Thiophene | Thiazole | Alters ring electronics and introduces an additional nitrogen atom |
| Thiophene | Pyridine | Changes to a six-membered, more polar aromatic system |
| Thiophene | Phenyl | Removes the heteroatom, altering metabolic profile and lipophilicity |
This table outlines common bioisosteric replacements for a thiophene ring and the general rationale for such modifications in drug design.
The primary amine (-NH₂) group at the 3-position of the thiophene ring is a critical functional group that is basic and nucleophilic. wikipedia.org It represents a key handle for derivatization to modulate properties such as basicity, polarity, and hydrogen bonding potential.
Common modifications include:
Alkylation: Reaction with alkyl halides can convert the primary amine to a secondary (R-NH-) or tertiary (R₂-N-) amine. wikipedia.orgacs.org This increases steric bulk and lipophilicity while altering basicity.
Acylation: Reaction with acyl chlorides or anhydrides yields amides (R-NH-C(=O)R'). wikipedia.org This removes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H).
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides (R-NH-SO₂R'). This also removes the basicity of the nitrogen and introduces a strong hydrogen-bond accepting sulfonyl group. wikipedia.org
Reductive Amination: This process can be used to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
These modifications are standard procedures in medicinal chemistry and allow for a wide range of functionalities to be appended to the core scaffold. wikipedia.orgnih.gov
The 2-chlorophenyl group defines the steric and electronic environment on one side of the molecule. Diversifying this moiety can have a profound impact on activity.
Strategies for modification include:
Positional Isomerism: Moving the chlorine atom from the ortho (2-position) to the meta (3-position) or para (4-position). This would alter the dihedral angle between the phenyl and thiophene rings and change the electronic and steric profile. Comparative studies of ortho- versus para-chloro analogs of other compounds have shown differences in membrane penetration and target binding, likely due to changes in steric hindrance.
Halogen Substitution: Replacing the chlorine atom with other halogens like fluorine, bromine, or iodine allows for fine-tuning of lipophilicity and electronic effects.
Replacement of Chlorine: The chlorine atom can be substituted with other functional groups, including the EWGs and EDGs listed in Table 1 (e.g., -CH₃, -OCH₃, -CF₃). This allows for a systematic exploration of the electronic requirements at this position.
Replacement of the Phenyl Ring: The entire 2-chlorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or quinolinyl, to explore different spatial arrangements and binding interactions.
Structure-Reactivity Relationships in Derivatives
The core reactivity of the this compound molecule is centered around the nucleophilicity of the 3-amino group and the electron-rich nature of the thiophene ring. Derivatization reactions, such as N-acylation, N-alkylation, and electrophilic substitution on the thiophene ring, are all influenced by the interplay of inductive and resonance effects of the substituents.
Electronic Effects of Substituents
The reactivity of the 3-amino group is a key factor in many derivatization reactions. The electron-donating or electron-withdrawing nature of substituents on both the phenyl and thiophene rings can modulate the electron density on the nitrogen atom, thereby affecting its nucleophilicity.
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would further decrease the nucleophilicity of the amino group, making reactions like acylation or alkylation slower.
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) would counteract the effect of the chlorine atom to some extent, increasing the electron density on the nitrogen and thus enhancing its reactivity towards electrophiles.
Substituents on the Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system. Substituents on this ring have a pronounced effect on the reactivity of the entire molecule.
Electron-Withdrawing Groups at C4 and C5: The presence of EWGs, such as a cyano or benzoyl group, at positions 4 or 5 of the thiophene ring is common in related biologically active molecules. nih.gov These groups significantly reduce the electron density of the thiophene ring and, by extension, the nucleophilicity of the 3-amino group. This deactivation can make certain derivatization reactions, like N-alkylation, notoriously difficult to achieve under mild conditions. rsc.org
Electron-Donating Groups at C4 and C5: Conversely, the introduction of EDGs would be expected to increase the reactivity of the amino group and the thiophene ring towards electrophiles.
Steric Effects
Steric hindrance plays a crucial role in the reactivity of derivatives of this compound.
Ortho-Substituent Effect: The presence of the 2-chlorophenyl group at the C2 position of the thiophene ring already introduces significant steric bulk around the 3-amino group. This can hinder the approach of bulky electrophiles, slowing down reaction rates.
Substituents at C4: A bulky substituent at the C4 position of the thiophene ring would further increase steric congestion around the 3-amino group, making it less accessible for reactions.
Reactivity of the Thiophene Ring
Illustrative Data on Reactivity of Related Systems
While specific kinetic data for the title compound is scarce, studies on related benzothiophene derivatives provide insights into how substituents affect reactivity. For instance, in the oxidation of benzothiophene and dibenzothiophene (B1670422) derivatives, the presence and position of methyl groups significantly influence the reaction rates. elsevierpure.com A methyl group at the 2-position of benzothiophene was found to increase reactivity without causing significant steric hindrance to the oxidant. elsevierpure.com This highlights the subtle interplay between electronic and steric effects.
The table below provides a hypothetical representation of how different substituents might influence the reactivity of the 3-amino group in a common derivatization reaction, such as N-acylation, based on established principles of organic chemistry.
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Expected Relative Rate of N-Acylation |
| -NO₂ | para | Strong -I, -M | Slower |
| -CN | para | Strong -I, -M | Slower |
| -H | - | - | Reference |
| -CH₃ | para | Weak +I | Faster |
| -OCH₃ | para | -I, +M (strong) | Faster |
This table is illustrative and based on general principles. Actual reaction rates would need to be determined experimentally.
Applications As Synthetic Intermediates and Advanced Materials Precursors
Utilization in the Construction of Diverse Heterocyclic Systems
The reactivity of the amine group in 2-(2-Chlorophenyl)thiophen-3-amine allows for its versatile use in the synthesis of various heterocyclic compounds. This section details its application in forming pyrazole-containing thiophenes, fused thieno[2,3-d]pyrimidine (B153573) systems, and pyrrol-3-one derivatives.
Pyrazole-Containing Thiophene (B33073) Derivatives
While direct literature examples detailing the synthesis of pyrazole-containing thiophene derivatives specifically from this compound are not abundant, the general synthetic strategies for analogous compounds strongly suggest its utility in this area. The synthesis of pyrazole-thiophene hybrids often involves the condensation of an aminothiophene derivative with a suitable diketone or a related precursor. synergypublishers.commdpi.comrsc.orgnih.gov For instance, the reaction of an aminothiophene carbohydrazide (B1668358) with diketones or cyanoacetates can lead to the formation of pyrazole-substituted thiophenes. synergypublishers.com
A general approach could involve the diazotization of this compound followed by coupling with an active methylene (B1212753) compound, or its condensation with a β-dicarbonyl compound to construct the pyrazole (B372694) ring. The resulting pyrazole-containing thiophene derivatives are of interest for their potential applications in various fields of chemistry.
Fused Ring Systems (e.g., Thieno[2,3-d]pyrimidines)
The synthesis of thieno[2,3-d]pyrimidines from aminothiophene precursors is a well-established area of research. nih.govmdpi.comnih.govresearchgate.net These fused heterocyclic systems are of significant interest due to their structural similarity to purines, which suggests potential applications in various chemical and biological contexts. The general synthetic route involves the cyclocondensation of a 2-aminothiophene derivative with a one-carbon synthon, such as formamide, urea, or isothiocyanates.
For example, reacting an aminothiophene with an isothiocyanate, such as 4-chlorophenyl isothiocyanate, can yield a thiourea (B124793) derivative. This intermediate can then be cyclized to form a thieno[2,3-d]pyrimidinone. mdpi.com While a direct synthesis starting from this compound is not explicitly detailed, the reaction of a similar precursor, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with 4-chlorophenyl isothiocyanate has been shown to produce the corresponding 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4-one. mdpi.com This suggests a viable pathway for utilizing this compound in the synthesis of analogous thieno[2,3-d]pyrimidine structures.
Table 1: Examples of Thieno[2,3-d]pyrimidine Synthesis from Aminothiophene Precursors
| Starting Aminothiophene | Reagent | Resulting Product | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Chlorophenyl isothiocyanate | 3-(4-Chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4-one | mdpi.com |
| Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | Various nitriles | 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | nih.gov |
| 2-Amino-3-carboxy-4-phenylthiophene | Isonicotinonitrile | Thieno[2,3-d]pyrimidinone derivative | nih.gov |
Pyrrol-3-one Derivatives
The synthesis of pyrrol-3-one derivatives can be achieved through various synthetic routes, often involving the cyclization of amino-functionalized precursors. mdpi.comresearchgate.netnih.govpharmaguideline.comorganic-chemistry.org Although direct synthesis from this compound is not explicitly documented, related methodologies suggest its potential as a starting material.
One reported synthesis of a pyrrol-3-one derivative involves the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This precursor, an aminoacetylenic ketone, undergoes cyclization to form the pyrrol-3-one ring. A plausible synthetic strategy starting from this compound could involve its reaction with a suitable acetylenic ketone to form a similar intermediate, which could then be cyclized to yield a 2-(2-Chlorophenyl)thiophen-3-yl substituted pyrrol-3-one. The resulting compounds would be of interest for their complex molecular frameworks.
Precursor to Complex Molecular Architectures (Non-Clinical Focus)
Amines are fundamental building blocks in organic synthesis, enabling the construction of a vast array of complex molecules. rsc.org The presence of both a reactive amine and a thiophene ring in this compound makes it a valuable precursor for creating intricate molecular architectures with potential applications in various fields of chemical research, excluding clinical applications.
The amine functionality allows for a multitude of chemical transformations, including N-alkylation, N-arylation, acylation, and participation in various cyclization reactions. pharmaguideline.com These reactions can be used to introduce a wide range of substituents and build complex molecular scaffolds. For instance, the amine group can be used to link the thiophene core to other heterocyclic systems or functional moieties, leading to the creation of novel and complex molecular structures. The thiophene ring itself can also be further functionalized, providing additional avenues for molecular elaboration. The development of modular synthetic routes using such building blocks is a key area of interest in modern organic chemistry. rsc.org
Potential in Materials Science and Organic Electronics (excluding biological/medicinal applications)
Thiophene-based compounds are of significant interest in materials science, particularly in the field of organic electronics, due to their excellent electronic properties and stability. researchgate.net The development of conjugated polymers containing thiophene units has led to advancements in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Conjugated Polymer Precursors
The synthesis of conjugated polymers often involves cross-coupling reactions, such as Suzuki or Stille coupling, to link monomeric units together. A plausible approach could involve the derivatization of this compound to introduce boronic acid or stannane (B1208499) functionalities, which could then be used in polymerization reactions. Alternatively, the amine group could be used to modify the electronic properties of the resulting polymer. The presence of the 2-chlorophenyl substituent would also influence the solubility and solid-state packing of the polymer chains, which are crucial factors for device performance. The exploration of new thiophene-based monomers is an active area of research aimed at developing next-generation organic electronic materials. researchgate.net
Organic Semiconductor Building Blocks
The core structure of this compound, featuring a thiophene ring substituted with an amino group and a chlorophenyl group, contains the essential electronic characteristics of a potential organic semiconductor. Thiophene-based materials are widely explored for their excellent charge transport properties and environmental stability, making them key components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. nih.govresearchgate.net The amino group acts as an electron donor, while the chlorophenyl group has an electron-withdrawing nature. This donor-acceptor (D-A) characteristic within the molecule is a fundamental design principle for tuning the electronic properties of organic semiconductors. beilstein-journals.org
While no specific charge carrier mobility or device performance data for this compound has been reported, research on analogous thiophene-based semiconductors provides insight into its potential. For instance, the performance of organic semiconductors is highly dependent on their molecular packing in the solid state, which influences intermolecular electronic coupling. The substitution pattern and the nature of the substituents on the thiophene ring play a crucial role in determining this packing. It is known that even small changes in the chemical structure, such as the position of a substituent, can significantly impact the resulting material's electronic properties. nih.gov
The general class of thiophene-based organic semiconductors is integral to the development of flexible, low-cost electronic devices. wikipedia.org Patents related to organic electronics often cover a broad range of thiophene derivatives, highlighting their importance in the field. patexia.comgoogle.com
Table 1: Potential Electronic Properties of this compound as an Organic Semiconductor Building Block (Hypothetical)
| Property | Potential Characteristic | Rationale based on Analogous Compounds |
| Charge Carrier Type | p-type (hole transport) | Thiophene derivatives are predominantly p-type semiconductors. |
| Highest Occupied Molecular Orbital (HOMO) Energy Level | Modulated by the amino and chlorophenyl groups | The amino group would raise the HOMO level, while the chloro-phenyl group would lower it, requiring a balance for optimal device performance. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy Level | Influenced by the electron-withdrawing chlorophenyl group | The chloro-phenyl group is expected to lower the LUMO, affecting the electron injection/transport properties. |
| Band Gap | Tunable | The intramolecular donor-acceptor character allows for tuning of the energy band gap. |
Note: This table is hypothetical and based on the expected behavior of similar compounds, as direct experimental data for this compound is not available.
Photoactive Molecular Scaffolds
The inherent electronic structure of this compound also suggests its potential as a photoactive molecular scaffold. Photoactive materials are capable of absorbing light and converting it into other forms of energy, such as electricity or chemical energy, or re-emitting it as light of a different wavelength (photoluminescence). The donor-acceptor nature of the molecule can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process in many photoactive systems.
The photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yield, are critical for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. These properties are intrinsically linked to the molecular structure. For instance, the extent of π-conjugation and the strength of the donor and acceptor groups dictate the energy of the absorbed and emitted light.
While specific photophysical data for this compound is not documented in the available literature, studies on other substituted thiophenes demonstrate a wide range of absorption and emission characteristics. For example, some polythiophenes exhibit fluorescence emissions in the visible region of the spectrum. researchgate.net The development of novel fluorophores often involves the synthesis of D-π-A systems, where a thiophene ring can act as the π-conjugated bridge. beilstein-journals.org
Table 2: Anticipated Photophysical Properties of this compound (Hypothetical)
| Property | Anticipated Characteristic | Rationale based on Analogous Compounds |
| Absorption Spectrum | Expected in the UV-Visible region | The π-conjugated system of the thiophene and phenyl rings would lead to absorption of light. |
| Emission Spectrum (Photoluminescence) | Potential for fluorescence | The presence of donor and acceptor groups can lead to emissive ICT states. |
| Stokes Shift | Dependent on the degree of ICT | A significant Stokes shift is often observed in D-A molecules due to geometric relaxation in the excited state. |
| Quantum Yield | Highly sensitive to molecular structure and environment | The efficiency of light emission would depend on the balance between radiative and non-radiative decay pathways. |
Note: This table is hypothetical and based on the expected behavior of similar compounds, as direct experimental data for this compound is not available.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of thiophene (B33073) derivatives often involves multi-step processes with harsh reaction conditions. nih.gov Future research will likely focus on developing more efficient and environmentally friendly synthetic methodologies.
Key areas of exploration include:
Metal-Free Synthesis: Advancing metal-free synthetic methods, which utilize elemental sulfur or other sulfur sources under controlled conditions, can reduce metal toxicity and promote green chemistry. nih.govmdpi.com Recent studies have shown the potential of generating a trisulfur (B1217805) radical anion (S3•–) as an initiator for the synthesis of sulfur-containing heterocycles. acs.org
Palladium-Catalyzed Reactions: While aiming to reduce metal use, the refinement of palladium-catalyzed reactions remains a valuable pursuit. nih.govorganic-chemistry.org Developing catalysts with higher efficiency and selectivity can lead to more atom-economical syntheses. nih.gov The use of ionic liquids as solvents could also allow for catalyst recycling. organic-chemistry.org
Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity of 2-(2-chlorophenyl)thiophen-3-amine and its derivatives.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Research Focus |
| Metal-Free Synthesis | Environmentally friendly, avoids metal contamination. nih.govmdpi.com | Optimization of reaction conditions, exploration of new sulfur sources. acs.org |
| Palladium-Catalyzed Reactions | High efficiency and regioselectivity. nih.govorganic-chemistry.org | Development of more active and recyclable catalysts. organic-chemistry.org |
| Multicomponent Reactions | One-pot synthesis, reduced waste, high efficiency. nih.govnih.gov | Design of new MCRs for novel thiophene derivatives. |
| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability. | Adaptation of existing batch syntheses to continuous flow processes. |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and theoretical approaches.
Areas for investigation include:
Photocyclization Pathways: The photocyclization of styrylthiophenes to form thiahelicenes involves complex mechanisms, including Z-E isomerization and photochemical electrocyclic reactions. acs.org Studying the specific influence of the 2-chlorophenyl and amine substituents on these pathways would be of significant interest.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. acs.orgrsc.org This can provide insights that are difficult to obtain through experiments alone. acs.org
Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic studies of reactions involving this compound can help to determine whether reactions are under kinetic or thermodynamic control, which is essential for maximizing the yield of desired products. acs.org
Advanced Characterization of Transient Species and Reaction Intermediates
Many chemical reactions proceed through short-lived transient species and reaction intermediates that are difficult to detect. Advanced spectroscopic techniques can be employed to characterize these fleeting molecules.
Future research could involve:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to observe the formation and decay of excited states and reaction intermediates on femtosecond to nanosecond timescales. acs.org
Matrix Isolation Spectroscopy: By trapping reaction intermediates in an inert matrix at low temperatures, their spectroscopic properties (e.g., IR, UV-Vis) can be studied in detail.
Mass Spectrometry Techniques: Advanced mass spectrometry methods can be used to identify and characterize reaction intermediates, providing valuable information about the reaction mechanism. femaflavor.org
Exploration of Self-Assembly and Supramolecular Chemistry
The ability of thiophene derivatives to self-assemble into ordered structures makes them promising candidates for applications in materials science and nanotechnology. thieme-connect.commdpi.com The specific substitution pattern of this compound offers unique possibilities for directing self-assembly.
Future research directions include:
Controlling Supramolecular Architectures: Investigating how factors like solvent polarity, pH, and temperature can be used to control the self-assembly of this compound into specific nanostructures, such as nanoparticles or nanofibers. frontiersin.org
Host-Guest Chemistry: Exploring the use of macrocyclic hosts, such as pillar mdpi.comarenes, to encapsulate this compound and modulate its properties. frontiersin.org
Surface-Confined Self-Assembly: Using scanning tunneling microscopy (STM) to study the two-dimensional self-assembly of this compound on various surfaces, which is crucial for the development of molecular electronic devices. nih.govnih.gov
The following table summarizes potential supramolecular structures and their characterization techniques:
| Supramolecular Structure | Driving Forces | Characterization Techniques | Potential Applications |
| Nanoparticles/Nanofibers | π-π stacking, hydrogen bonding. frontiersin.orgnih.gov | Fluorescence spectroscopy, Transmission Electron Microscopy (TEM). frontiersin.org | Light-emitting materials, sensors. frontiersin.org |
| Host-Guest Complexes | Hydrophobic interactions, electrostatic interactions. frontiersin.org | NMR spectroscopy, Isothermal Titration Calorimetry (ITC). | Drug delivery, white-light emission. frontiersin.org |
| 2D Monolayers | van der Waals forces, dipole-dipole interactions. nih.govnih.gov | Scanning Tunneling Microscopy (STM). nih.govnih.gov | Organic field-effect transistors (OFETs). rsc.org |
Predictive Modeling of Reactivity and Selectivity
Computational modeling can be a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. acs.org
Future research in this area could focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the structural features of thiophene derivatives with their chemical reactivity or biological activity. nih.gov
Hammett-Type Substituent Constants: Developing new parameters to describe the electronic effects of the substituted thiophene ring, which can be used to predict reactivity in a manner analogous to Hammett plots for benzene (B151609) derivatives. acs.orgchemrxiv.org
Machine Learning Models: Utilizing machine learning algorithms to predict reaction outcomes based on large datasets of experimental results. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of molecular design and drug discovery. mdpi.comaurigeneservices.com These technologies can be applied to the study of this compound to accelerate the discovery of new compounds with desired properties.
Key opportunities include:
De Novo Molecular Design: Using generative AI models to design novel thiophene derivatives with optimized properties, such as enhanced biological activity or improved material characteristics. deep-pharma.techarxiv.org
High-Throughput Virtual Screening: Employing ML models to rapidly screen large virtual libraries of thiophene-based compounds to identify promising candidates for further experimental investigation. nih.gov
Predictive Modeling of Properties: Training deep learning models to accurately predict various physicochemical and biological properties of thiophene derivatives, thereby reducing the need for extensive experimental testing. researchgate.net
The integration of these advanced computational approaches will undoubtedly open up new and exciting avenues for the exploration and application of this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Chlorophenyl)thiophen-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives are often functionalized using chloro-substituted aryl halides in the presence of palladium catalysts under inert atmospheres (e.g., nitrogen). Reaction optimization includes varying solvents (e.g., dry CH₂Cl₂), temperature (reflux conditions), and stoichiometric ratios of intermediates like anhydrides (e.g., 1.2 equivalents of tetrahydrophthalic anhydride). Purification via reverse-phase HPLC with methanol-water gradients (30%→100%) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the thiophene ring and chlorophenyl group (e.g., chemical shifts for aromatic protons at δ 6.8–7.5 ppm).
- IR Spectroscopy : To identify functional groups like N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) in intermediates.
- Melting Point Analysis : To verify purity (e.g., observed ranges of 213–226°C for related compounds) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory assays (e.g., carrageenan-induced edema in rodent models). For antimicrobial testing, employ broth microdilution to determine MIC values against Gram-positive/negative bacteria. Dose-response curves and statistical validation (e.g., ANOVA) are mandatory .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To confirm coupling patterns and carbon-proton correlations.
- X-ray Crystallography : For unambiguous structural confirmation.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out adducts .
Q. What strategies improve yield in multi-step syntheses involving reactive intermediates?
- Methodological Answer : Protect reactive groups (e.g., amines) with Boc or Fmoc groups during intermediate steps. Use anhydrous conditions and scavengers (e.g., molecular sieves) to stabilize intermediates like chloroacetamido-thiophenes. Monitor reactions via TLC/HPLC-MS for real-time optimization .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., replacing chlorine with fluorine or varying phenyl positions) and evaluate changes in bioactivity. Computational modeling (e.g., docking studies with TAAR1 or antioxidant enzymes) can predict binding affinities. Correlate electronic effects (Hammett constants) with experimental IC₅₀ values .
Q. What mechanistic insights explain the compound’s antimicrobial or anti-inflammatory effects?
- Methodological Answer : Hypothesize mechanisms via enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or membrane disruption (for antimicrobial effects). Validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
